![molecular formula C9H10F3NO2S2 B3026660 N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide CAS No. 1045822-31-8](/img/structure/B3026660.png)
N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide
Overview
Description
“N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide” is a chemical compound with the molecular formula C9H10F3NO2S2 and a molecular weight of 285.30 . It is used as a sulfonamide for nucleophilic and electrophilic trifluoromethylthiolations .
Synthesis Analysis
The synthesis of “N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide” involves a combination of isothiocyanates with a fluoride source and an electrophilic trifluoromethylthiolation reagent . This strategy has been demonstrated to be scalable and the stability of the new motif has been studied .Molecular Structure Analysis
The molecular structure of “N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide” consists of a trifluoromethylthio group attached to a toluenesulfonamide moiety .Chemical Reactions Analysis
“N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide” is involved in nucleophilic and electrophilic trifluoromethylthiolations . It has been used in the synthesis of unprecedented N-[(trifluoromethyl)thio], N-(trifluoromethyl) amines .Physical And Chemical Properties Analysis
“N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide” is a liquid at 20 degrees Celsius . The flash point of the compound is 120 °C and its refractive index is 1.50 .Scientific Research Applications
Agrochemicals
TFMP derivatives are widely used in crop protection. The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds protect crops from pests, and their unique physicochemical properties, influenced by the fluorine atom and the pyridine moiety, contribute to their efficacy .
Pharmaceuticals
Several TFMP derivatives have applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The combination of fluorine’s properties and the pyridine moiety contributes to their biological activities .
Veterinary Products
In addition to human medicine, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval, highlighting their relevance in animal health .
Vapor-Phase Reactions
TFMP derivatives are also involved in vapor-phase reactions. Their unique properties make them suitable for specific chemical processes, contributing to the development of novel applications .
Pain Sensitivity
Interestingly, TFMP derivatives have been studied in the context of pain sensitivity. For example, the meningeal blood vessels and dura, which are pain-sensitive, are innervated by peripheral sensory trigeminal nerves. These nerves produce calcitonin gene-related peptide (CGRP) receptor antagonists, which may involve TFMP derivatives .
Novel Amines
Recent research has explored the synthesis of unprecedented N-((trifluoromethyl)thio), N-(trifluoromethyl) amines. These novel amines are synthesized using a combination of isothiocyanates with a fluoride source and an electrophilic trifluoromethylthiolation reagent. Their scalability and stability make them promising candidates for various applications .
Future Directions
Mechanism of Action
Target of Action
N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide is a universal reagent for trifluoromethylthiolation . It reacts with heteroatomic nucleophiles, organometallic reagents, and can undergo aromatic electrophilic substitution with electron-rich aromatic and heteroaromatic compounds .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylthiolation . This process involves the addition of a trifluoromethylthio group to a substrate, which can significantly alter the substrate’s chemical properties .
Biochemical Pathways
It is known that the compound can react with a wide range of substrates, suggesting that it may influence multiple biochemical pathways .
Pharmacokinetics
The compound is known to be a yellow solid that is bench-stable and soluble in alkanes, alcohols, diethyl ether, dichloromethane, dmf, and dmso . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The compound’s ability to undergo trifluoromethylthiolation suggests that it may have significant effects on the chemical properties of its targets .
Action Environment
The action of N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide can be influenced by various environmental factors. For example, the chemoselectivity of the reagent is controlled by the conditions of the reaction, which allows the usage of the reagent in the presence of many functional groups .
properties
IUPAC Name |
N,4-dimethyl-N-(trifluoromethylsulfanyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2S2/c1-7-3-5-8(6-4-7)17(14,15)13(2)16-9(10,11)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHCILKSORKFNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)SC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide | |
CAS RN |
1045822-31-8 | |
Record name | N,4-dimethyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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